molecular formula C11H14O5 B14620572 Methyl 2,3,6-trimethoxybenzoate CAS No. 60241-75-0

Methyl 2,3,6-trimethoxybenzoate

Katalognummer: B14620572
CAS-Nummer: 60241-75-0
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: AHBPFQOTLXXKTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,3,6-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at positions 2, 3, and 6, and a methyl ester group is attached to the carboxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,3,6-trimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,6-trimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as distillation and crystallization to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,3,6-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 2,3,6-trimethoxybenzoic acid or 2,3,6-trimethoxybenzaldehyde.

    Reduction: Formation of 2,3,6-trimethoxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

Methyl 2,3,6-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2,3,6-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various physiological effects. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

    Methyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups at positions 3, 4, and 5.

    Methyl 2,4,6-trimethoxybenzoate: Methoxy groups at positions 2, 4, and 6.

Uniqueness: Methyl 2,3,6-trimethoxybenzoate is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This distinct arrangement can lead to different interactions with biological targets and varied applications in research and industry.

Eigenschaften

CAS-Nummer

60241-75-0

Molekularformel

C11H14O5

Molekulargewicht

226.23 g/mol

IUPAC-Name

methyl 2,3,6-trimethoxybenzoate

InChI

InChI=1S/C11H14O5/c1-13-7-5-6-8(14-2)10(15-3)9(7)11(12)16-4/h5-6H,1-4H3

InChI-Schlüssel

AHBPFQOTLXXKTA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)OC)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.